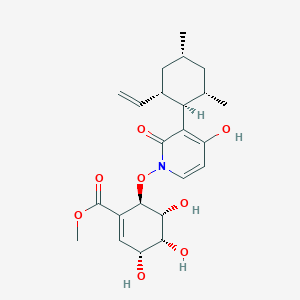
alphavbeta5 integrin-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alphavbeta5 integrin-IN-1 is a selective antagonist of the alphavbeta5 integrin receptor, a member of the integrin family. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. Alphavbeta5 integrin plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alphavbeta5 integrin-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alphavbeta5 integrin-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Scientific Research Applications
Alphavbeta5 integrin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling pathways.
Biology: Employed in cell culture studies to investigate the role of alphavbeta5 integrin in cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and fibrosis.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mechanism of Action
Alphavbeta5 integrin-IN-1 exerts its effects by selectively binding to the alphavbeta5 integrin receptor on the cell surface. This binding inhibits the interaction between the integrin and its ligands, such as vitronectin, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Alphavbeta3 integrin-IN-1: Another integrin antagonist that targets the alphavbeta3 integrin receptor.
RGDechi15D: A cyclic peptide that selectively binds to alphavbeta5 integrin without cross-reacting with alphavbeta3.
Uniqueness
Alphavbeta5 integrin-IN-1 is unique in its high selectivity for the alphavbeta5 integrin receptor, making it a valuable tool for studying the specific roles of this integrin in various biological processes. Its ability to selectively inhibit alphavbeta5 integrin without affecting other integrins, such as alphavbeta3, enhances its potential as a therapeutic agent with minimal off-target effects .
Properties
Molecular Formula |
C25H28F3N3O3 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3S)-4-oxo-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1 |
InChI Key |
NUPIGKKRXBENIY-IERDGZPVSA-N |
Isomeric SMILES |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCN(C3)C(=O)[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


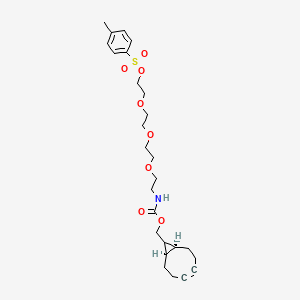
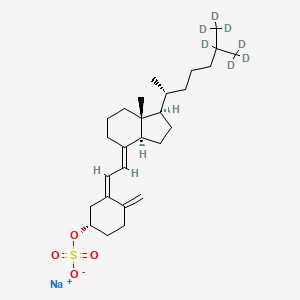
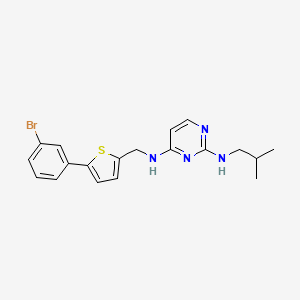
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

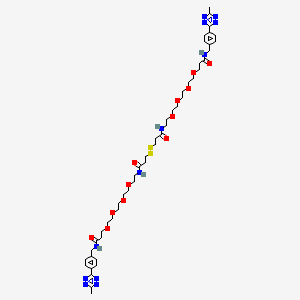

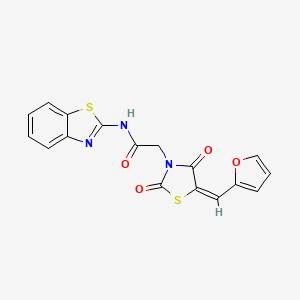
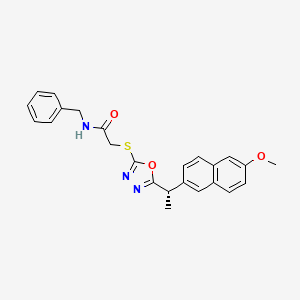
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


